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molecular formula C8H14O3 B8368304 3-Tetrahydropyranyloxyoxetane

3-Tetrahydropyranyloxyoxetane

Cat. No. B8368304
M. Wt: 158.19 g/mol
InChI Key: MONHODFEBMCGNH-UHFFFAOYSA-N
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Patent
US04395561

Procedure details

To 476 g of crude 3-chloro-2-tetrahydropyranyloxy-1-propyl acetate was added 216 g (5.4 moles) of sodium hydroxide in 500 mL of water. The reaction mixture was heated at reflux for 17 hours. The upper organic layer was separated and taken up in 350 mL of methylene chloride. The methylene chloride solution was dried over sodium sulfate and solvent was removed in vacuo to leave 320.9 g of 3-tetrahydropyranyloxyoxetane: 1H NMR (CDCl3) δ1.63 (br. s, 6H, CH2); 3.2-4.4 (m, 2H, --OCH2); 4.47 (br. s, 1H, CH); 4.67 (br. s, 4H, O(CH2)); 5.17 (br, s, 1H, O--CH); IR (CH2Cl2) 2970, 2910 (C--H); 980 cm-1 (oxetane). Extraction of the aqueous layer with ether gave an additional 10.3 g for an overall crude yield of 331.2 g. 3-Tetrahydropyranyloxyoxetane distilled with some decomposition at 48°-65° (0.2 mm).
Name
3-chloro-2-tetrahydropyranyloxy-1-propyl acetate
Quantity
476 g
Type
reactant
Reaction Step One
Quantity
216 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]([O:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][O:11]1)[CH2:7]Cl)(=O)C.[OH-].[Na+]>O>[O:11]1[CH2:12][CH2:13][CH2:14][CH2:15][CH:10]1[O:9][CH:6]1[CH2:5][O:4][CH2:7]1 |f:1.2|

Inputs

Step One
Name
3-chloro-2-tetrahydropyranyloxy-1-propyl acetate
Quantity
476 g
Type
reactant
Smiles
C(C)(=O)OCC(CCl)OC1OCCCC1
Name
Quantity
216 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The upper organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution was dried over sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OC1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 320.9 g
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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